molecular formula C12H11ClN2O2 B8345161 6-Chloro-4-methoxy-3-(2-methylphenoxy)pyridazine

6-Chloro-4-methoxy-3-(2-methylphenoxy)pyridazine

Cat. No.: B8345161
M. Wt: 250.68 g/mol
InChI Key: HOLBQSMKFMPZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methoxy-3-(2-methylphenoxy)pyridazine is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

6-chloro-4-methoxy-3-(2-methylphenoxy)pyridazine

InChI

InChI=1S/C12H11ClN2O2/c1-8-5-3-4-6-9(8)17-12-10(16-2)7-11(13)14-15-12/h3-7H,1-2H3

InChI Key

HOLBQSMKFMPZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NN=C(C=C2OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In methanol (60 mL) was dissolved 3.00 g (11.8 mmol) of 4,6-dichloro-3-(2-methylphenoxy)pyridazine obtained in Example 1 (2), 1.00 g (17.6 mmol) of 95% sodium methoxide was added to the solution at room temperature and the mixture was stirred at 60° C. for 4 hours. Moreover, 1.00 g (17.6 mmol) of 95% sodium methoxide was further added and after stirring the mixture at 60° C. for 1 hour, it was allowed to stand at room temperature overnight. The reaction mixture was concentrated, ethyl acetate was added to the residue, and the mixture was successively washed with water and brine. After drying over anhydrous sodium sulfate, the solvent was removed, and the obtained residue was purified by silica gel column chromatography (eluted with hexane:ethyl acetate=4:1) to obtain 2.75 g (11.0 mmol, Yield: 93.2%) of 6-chloro-4-methoxy-3-(2-methylphenoxy)pyridazine.
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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